![molecular formula C18H28N4O3 B1388680 tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate CAS No. 1019179-42-0](/img/structure/B1388680.png)
tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate
Overview
Description
Scientific Research Applications
Tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate has been widely used in a variety of scientific research applications, including drug discovery, enzyme inhibition, and protein-protein interactions. This compound has also been used to study the structure and function of proteins, as well as to study the effects of drugs on the human body. This compound has also been used to study the effects of environmental pollutants on human health.
Mechanism of Action
Tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate binds to proteins and enzymes in the body and modifies their structure and function. It is thought to act by forming a covalent bond with the target protein or enzyme, which then leads to a change in the protein or enzyme's structure and function. This compound is also thought to interact with other molecules in the body, such as lipids, to form complexes that can affect the structure and function of proteins and enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the activity of certain enzymes, as well as to modulate the activity of other enzymes. This compound has also been shown to affect the expression of certain genes and to alter the structure and function of proteins. Additionally, this compound has been shown to affect the metabolism of certain drugs, as well as to have an effect on the immune system.
Advantages and Limitations for Lab Experiments
The use of tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate in laboratory experiments has several advantages. It is easy to synthesize and is relatively inexpensive, making it a cost-effective option for experiments. Additionally, this compound is relatively stable, which makes it ideal for use in long-term experiments. However, this compound can also have certain limitations. It is not very soluble in water, which can limit its use in certain experiments. Additionally, this compound can be toxic in high concentrations and can cause adverse effects in humans.
Future Directions
There are many potential future directions for the use of tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate in scientific research. It could be used in the development of new drugs, as well as in the study of the effects of environmental pollutants on human health. Additionally, this compound could be used to study the structure and function of proteins, as well as to study the effects of drugs on the human body. Finally, this compound could be used to study the effects of drugs on the immune system and to study the effects of drugs on the brain.
properties
IUPAC Name |
tert-butyl N-[2-[2-amino-4-(pyrrolidine-1-carbonyl)anilino]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3/c1-18(2,3)25-17(24)21-9-8-20-15-7-6-13(12-14(15)19)16(23)22-10-4-5-11-22/h6-7,12,20H,4-5,8-11,19H2,1-3H3,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYODBGYVOJKGAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)C(=O)N2CCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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